

An In-depth Technical Guide to N(Chloromethylidene)-N-methylmethanaminium chloride

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Compound of Interest		
Compound Name:	N-(Chloromethylidene)-N- methylmethanaminium chloride	
Cat. No.:	B042846	Get Quote

Introduction

N-(Chloromethylidene)-N-methylmethanaminium chloride, more commonly known as the Vilsmeier reagent, is a versatile and widely used reagent in organic synthesis.[1][2] It is a chloroiminium salt with the chemical formula C₃H₇Cl₂N.[3] This guide provides a comprehensive overview of its alternative names, chemical properties, synthesis, applications, and safety protocols, targeted towards researchers, scientists, and professionals in drug development.

Alternative Names and Identifiers

The compound is known by several names in scientific literature and chemical catalogs.

Understanding these synonyms is crucial for effective literature searches and procurement.



Name Type	Name
Systematic Name	N-(Chloromethylidene)-N- methylmethanaminium chloride
Common Names	Vilsmeier reagent, Vilsmeier-Haack reagent, Arnold's reagent
Other Synonyms	(Chloromethylene)dimethylammonium chloride, Chloro(dimethylamino)methylium chloride, Chlorodimethylformiminium chloride, Dimethyl(chloromethylene)ammonium chloride
CAS Number	3724-43-4
Molecular Formula	C ₃ H ₇ Cl ₂ N
Molecular Weight	128.00 g/mol

A variety of other names and identifiers are also used, including (Chloromethylene) Dimethylammonium Chloride and Vilsmeier salt.[1][4]

Chemical Properties and Characteristics

The Vilsmeier reagent is a white to pale brown, hygroscopic crystalline solid that is soluble in polar organic solvents.[1][4][5] It is sensitive to moisture and reacts violently with water.[1][6] The reactive component of the Vilsmeier reagent is the N,N-dimethyliminium cation, [(CH₃)₂N=CHCl]⁺.[5]

Property	Value
Physical State	Crystalline Powder
Color	White to pale brown or yellow-brown
Melting Point	132 °C (decomposes)
Water Solubility	Reacts
Storage Temperature	2-8°C

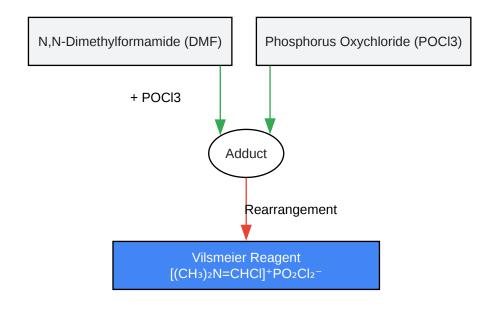


Data sourced from ChemicalBook and Guidechem.[4][7]

Synthesis and Reaction Mechanisms

The Vilsmeier reagent is typically generated in situ due to its instability.[3] The most common method involves the reaction of N,N-dimethylformamide (DMF) with an acid chloride, such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride.[8] The reaction with POCl₃ is generally carried out at low temperatures (0–5 °C).[9]

Formation of the Vilsmeier Reagent: The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, leading to the formation of a chloroiminium ion, the Vilsmeier reagent.[10][11]

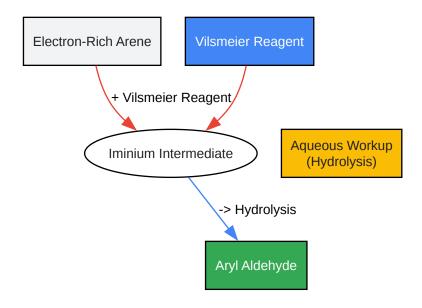


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Figure 1: Synthesis of the Vilsmeier Reagent.

The Vilsmeier-Haack reaction is the primary application of this reagent, used for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] The mechanism involves an electrophilic aromatic substitution where the electron-rich arene attacks the electrophilic carbon of the Vilsmeier reagent.[12] The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.[10][13]





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Figure 2: Vilsmeier-Haack Reaction Workflow.

Experimental Protocols

In-situ Preparation of the Vilsmeier Reagent and Formylation of Resorcinol:[14]

- Reagent Preparation: In a flask equipped with a mechanical stirrer, add N,N-Dimethylformamide (DMF) and acetonitrile. Cool the mixture in a water bath.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF solution while maintaining the temperature between 22-28 °C.
- Stir the reaction mixture at ambient temperature for one hour to ensure the complete formation of the Vilsmeier reagent.[14]
- Formylation: In a separate flask, dissolve resorcinol in acetonitrile.
- Cool the resorcinol solution to -15 °C.
- Slowly add the prepared Vilsmeier reagent to the resorcinol solution, maintaining the low temperature.
- Stir the reaction mixture for an additional 2 hours at -15 °C.[14]



- Allow the reaction to warm to 28-32 °C and stir for another hour.
- Workup: Pour the reaction mixture into ice-cold water and stir vigorously to precipitate the product.
- Isolate the 2,4-dihydroxybenzaldehyde product by filtration and wash with cold water.

Formylation of an Electron-Rich Arene:[12]

- To a solution of the substrate (e.g., an electron-rich aromatic compound, 1.0 equiv) in DMF, add (Chloromethylene)dimethyliminium Chloride (1.5 equiv) at 0 °C.
- Stir the mixture for several hours at room temperature.
- Add a solution of sodium acetate in water at 0 °C and stir for a short period.
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine and dry over sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the aldehyde product.

Applications in Organic Synthesis

The Vilsmeier reagent is a cornerstone in synthetic organic chemistry with a broad range of applications beyond formylation.[3]

- Formylation: It is most famously used for the formylation of electron-rich aromatic compounds like phenols, anilines, and heterocycles such as indoles, pyrroles, and furans.[2]
 [3]
- Chlorination: The reagent can be used for the chlorination of alcohols and amines.[3]
- Cyclization and Annulation: It facilitates cyclodehydration reactions to form oxazolines and imidazolines, and annulation reactions to construct fused heterocyclic systems.[3] These structures are prevalent in pharmaceuticals and natural products.[3]



- Synthesis of Heterocycles: The Vilsmeier-Haack reaction is a powerful tool for constructing various heterocyclic compounds.[15]
- Conversion of Carbonyls: It can convert enolizable ketones into β-chloroacroleins.[3]
- Synthesis of β-Lactams: The reagent is utilized in the Staudinger reaction for the formation of β-lactam rings, which are core structures in penicillin and cephalosporin antibiotics.[1]

Safety and Handling

The Vilsmeier reagent is a corrosive and toxic compound that requires careful handling.[1]

- Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[1][6] It
 may also cause respiratory tract irritation upon inhalation.[16] The reagent reacts violently
 with water, releasing toxic and corrosive hydrogen chloride gas.[1][6]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6] Use a respirator if ventilation is inadequate.[6]
- Handling: Handle in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It should be kept away from water and incompatible materials such as bases, strong oxidizing agents, and amines.[6]

Disclaimer: This guide is intended for informational purposes for a professional audience and is not a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the SDS before handling this chemical.

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